

mechanical properties of MoS₂ films

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Molybdenum disulfide

Cat. No.: B073269

[Get Quote](#)

An In-depth Technical Guide to the Mechanical Properties of **Molybdenum Disulfide** (MoS₂) Films

Introduction

Molybdenum disulfide (MoS₂), a prominent member of the transition metal dichalcogenide (TMD) family, has garnered significant attention from the scientific community. Structurally, it consists of a layer of molybdenum atoms hexagonally packed between two layers of sulfur atoms (S-Mo-S). These individual layers are held together by strong covalent bonds, while adjacent layers are coupled by weak van der Waals forces. This anisotropic structure gives rise to remarkable mechanical properties, making MoS₂ a compelling material for a wide range of applications, from solid-state lubricants to flexible electronics and optoelectronics.

This guide provides a comprehensive overview of the core mechanical properties of MoS₂ films, details the experimental protocols used for their characterization, and discusses the influence of synthesis methods on these properties.

Synthesis Methods and Their Influence on Mechanical Properties

The mechanical characteristics of MoS₂ films are intrinsically linked to their synthesis method, which dictates film quality, grain size, layer number, and defect density. Key synthesis techniques include:

- **Mechanical Exfoliation:** This "top-down" method involves using adhesive tape to peel away layers from a bulk MoS₂ crystal. It is capable of producing high-quality, pristine flakes with excellent crystalline integrity, which are often used as a benchmark for mechanical property measurements. However, this method lacks scalability and control over the flake size and shape.^{[1][2]}
- **Chemical Vapor Deposition (CVD):** A "bottom-up" approach where volatile precursors (e.g., MoO₃ and sulfur powder) react on a heated substrate to form large-area, uniform MoS₂ films with precise thickness control, down to a single monolayer.^{[1][3][4]} The mechanical properties of CVD-grown films can be influenced by grain boundaries and defects, which may differ from exfoliated samples.^[4]
- **Physical Vapor Deposition (PVD) / Sputtering:** In this technique, a target of MoS₂ is bombarded with high-energy ions, causing atoms to be ejected and deposited onto a substrate. Sputtering is a versatile method for creating lubricant coatings and can be used to incorporate dopants (like Ti, Cr, or N) to enhance mechanical properties such as hardness and wear resistance.^{[5][6][7]} The resulting films are often polycrystalline or even amorphous, with properties highly dependent on deposition parameters.^[6]
- **Liquid Phase Exfoliation (LPE):** Bulk MoS₂ powder is dispersed in a solvent and subjected to sonication to break it apart into nanosheets. LPE is a scalable method for producing large quantities of MoS₂ flakes, which can then be used to create composite materials.^{[2][8][9]} The mechanical reinforcement capability of these flakes depends on their size, thickness, and dispersion within a matrix.^[8]

Core Mechanical Properties of MoS₂ Films

The mechanical behavior of MoS₂ is highly dependent on its thickness, crystalline quality, and the presence of defects.^[10] A summary of key quantitative data is presented below.

Data Presentation: Summary of Mechanical Properties

The following tables summarize the critical mechanical properties of MoS₂ films as reported in the literature.

Table 1: Elastic Properties and Strength of MoS₂ Films

Property	MoS ₂ Type	Value	Reference(s)
Young's Modulus	Monolayer	264 - 330 GPa	[11] [12] [13] [14]
170 - 180 N/m (2D Modulus)	[12] [14] [15]		
Bulk	~240 GPa	[11] [12]	
Breaking Strength	Monolayer	~23 GPa	[13]
Monolayer (Pristine, DFT)	~33 GPa	[14]	

Table 2: Hardness of MoS₂ Films

Film Type	Doping	Value (GPa)	Reference(s)
Pure Sputtered Film	None	0.15 - 6.07 GPa	[5] [16]
Sputtered Film	Nitrogen (N)	up to 10.3 GPa	[16]
Sputtered Film	Titanium (Ti)	up to 12.68 GPa	[5]

Table 3: Tribological Properties of MoS₂ Films

Property	Environment	Value	Reference(s)
Coefficient of Friction	Dry Air / Argon / Vacuum	< 0.02 - 0.06	[17] [18] [19] [20]
Moist Air (~50% Humidity)	0.08 - 0.30	[17] [18] [20]	

Table 4: Interfacial Adhesion of MoS₂ Films

Substrate	Adhesion Energy (J/m ²)	Reference(s)
SiO ₂	0.170 ± 0.033	[21] [22] [23] [24]
Si ₃ N ₄	0.252 ± 0.041	[21] [22] [23] [24]
SiO ₂ /Si (Practical Adhesion)	7.78	[25]

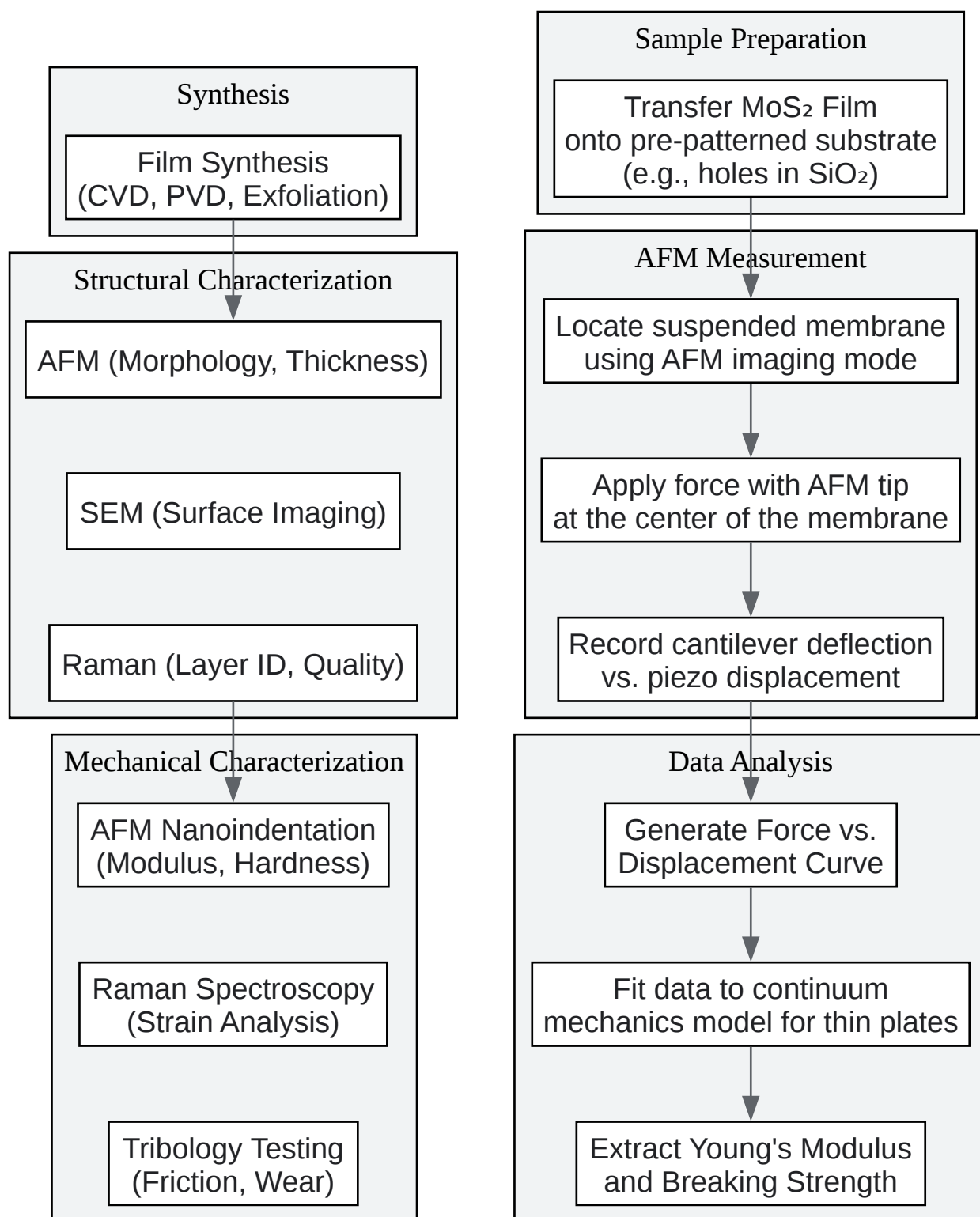
Note: The significant difference in adhesion energy values for SiO₂ likely stems from different measurement methodologies, distinguishing between the theoretical work of adhesion (related to van der Waals forces) and the practical adhesion energy measured by techniques like nano-scratch tests, which can include contributions from plastic deformation.[\[21\]](#)[\[25\]](#)

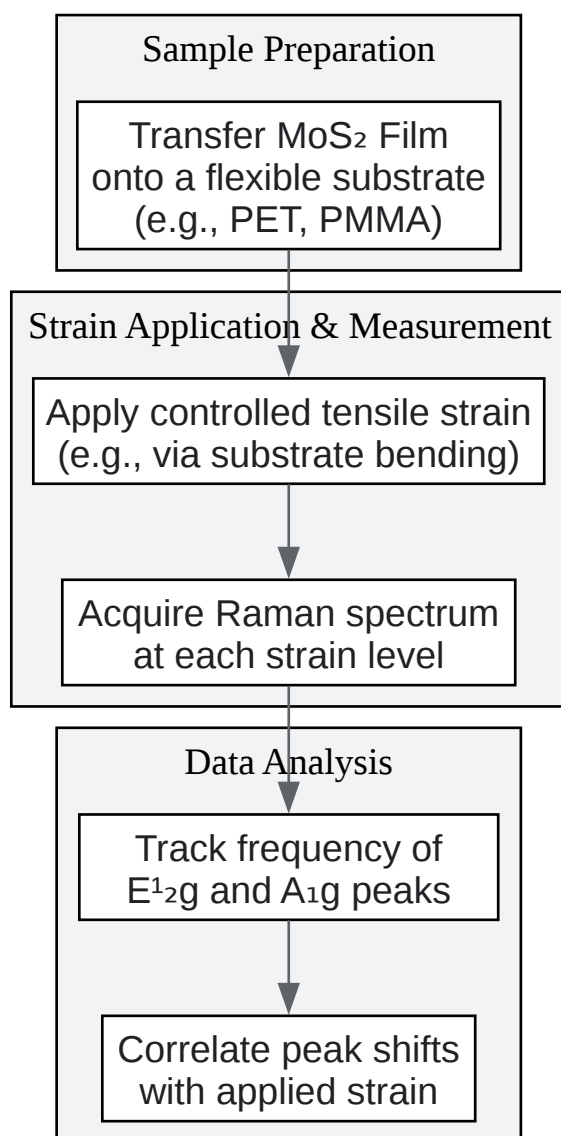
Experimental Protocols and Visualizations

Accurate characterization of MoS₂'s mechanical properties requires sophisticated nanoscale techniques. The workflows for these methods are visualized below, followed by detailed protocols.

General Experimental Workflow

The overall process from film creation to mechanical characterization follows a logical sequence, ensuring that the material's properties are correctly correlated with its synthesis and structure.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Two-Dimensional MoS₂: Structural Properties, Synthesis Methods, and Regulation Strategies toward Oxygen Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Mechanical Properties of All MoS₂ Monolayer Heterostructures: Crack Propagation and Existing Notch Study [techscience.com]
- 11. mdpi.com [mdpi.com]
- 12. e3s-center.berkeley.edu [e3s-center.berkeley.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. arxiv.org [arxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. shop.nanografi.com [shop.nanografi.com]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
- 19. escholarship.org [escholarship.org]
- 20. Making sure you're not a bot! [opus4.kobv.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Adhesion Energy of MoS₂ Thin Films on Silicon-Based Substrates Determined via the Attributes of a Single MoS₂ Wrinkle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Adhesion Energy of MoS₂ Thin Films on Silicon-Based Substrates Determined via the Attributes of a Single MoS₂ Wrinkle. | Semantic Scholar [semanticscholar.org]
- 25. Adhesion and Surface Energy Profiles of Large-area Atomic Layers of Two-dimensional MoS₂ on Rigid Substrates by Facile Methods - UNT Digital Library [digital.library.unt.edu]

- To cite this document: BenchChem. [mechanical properties of MoS₂ films]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073269#mechanical-properties-of-mos-films]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com